Introduction: The Strategic Importance of the 7-Azaindole Scaffold
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
An In-depth Technical Guide to 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine: A Core Moiety in Modern Kinase Inhibitor Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry.[1] Its structure, which features a fusion of a pyrrole and a pyridine ring, is analogous to the purine core of adenosine triphosphate (ATP). This mimicry allows molecules built upon this scaffold to effectively compete for the ATP-binding site of various protein kinases, a family of enzymes frequently dysregulated in diseases like cancer and autoimmune disorders.[2]
This guide focuses on a specifically functionalized derivative, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine . The strategic placement of a fluorine atom at the 5-position and an amine group at the 6-position significantly modulates the scaffold's electronic and pharmacological properties. The electron-withdrawing fluorine can enhance binding affinity and alter metabolic stability, while the 6-amino group provides a critical vector for synthetic elaboration and a key hydrogen-bonding motif for target engagement. Consequently, this compound has emerged as a highly valuable intermediate in the synthesis of potent and selective kinase inhibitors, particularly targeting the Janus Kinase (JAK) family.[3]
This document, intended for researchers and drug development professionals, provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine, grounding its utility in the principles of modern medicinal chemistry.
Core Physicochemical and Structural Properties
The inherent properties of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine dictate its handling, reactivity, and formulation potential. The fused aromatic system confers significant thermal stability, while the presence of both hydrogen bond donors (N-H of pyrrole and amine) and acceptors (pyridine nitrogen) governs its solubility and intermolecular interactions.
Chemical Structure
Caption: Figure 1: Structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1190321-94-8 | [4] |
| Molecular Formula | C₇H₆FN₃ | [4] |
| Molecular Weight | 151.14 g/mol | [4] |
| Appearance | Typically an off-white to yellow or brown solid | [5] |
| Solubility | Soluble in organic solvents like DMSO, methanol, and dichloromethane. Poorly soluble in water. | [5] |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids, bases, or high temperatures. | [5] |
| SMILES | Nc1c(F)cc2[nH]ccc2n1 | [4] |
| InChIKey | Not readily available for this specific CAS. |
Synthesis and Reactivity Profile
Understanding the synthesis and reactivity of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is fundamental to its application as a synthetic intermediate. Its chemical behavior is governed by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the directing effects of the fluoro and amino substituents.
Synthetic Approach
While multiple routes to the 7-azaindole core exist, a common strategy for introducing the 6-amino group involves the reduction of a corresponding 6-nitro precursor. The synthesis is a multi-step process that requires careful control of reaction conditions to manage regioselectivity and functional group compatibility.
Caption: Figure 2: A plausible synthetic workflow for the target compound.
Exemplary Synthetic Protocol (Hypothetical)
This protocol is a representative example based on established methodologies for analogous compounds.[1] Optimization is required for specific laboratory conditions.
Step 1: Nitration of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
-
Cool a solution of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) portion-wise, maintaining the internal temperature below 5°C.
-
Add fuming nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine. Purify by column chromatography if necessary.
Step 2: Reduction of the Nitro Group
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To a stirred suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water, heat the mixture to reflux (approx. 80-90°C).
-
Add a solution of 5-Fluoro-6-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol dropwise.
-
Maintain the reaction at reflux, monitoring for the disappearance of the starting material via TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the target compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine.
Reactivity Insights
The reactivity of this molecule is complex. The electron-donating amino group and the electron-rich pyrrole ring activate the molecule towards electrophilic attack. Conversely, the electron-withdrawing fluorine atom and the pyridine nitrogen make the pyridine ring susceptible to nucleophilic attack.[6]
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Cross-Coupling Reactions: The 6-amino group is a key handle for derivatization. However, both the pyrrole N-H and the exocyclic amine can coordinate to palladium catalysts, potentially inhibiting or complicating standard cross-coupling reactions like Buchwald-Hartwig amination.[6] To overcome this, protection of the pyrrole nitrogen with a suitable group (e.g., SEM, Ts) is often a critical first step to ensure clean and high-yielding transformations.[6][7]
-
Electrophilic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): While the fluorine at C4 in the related 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine makes that position prone to SNAr, the fluorine at C5 in the target compound is less activated for direct displacement.[6] Reactivity will be dominated by transformations involving the 6-amino group.
Application in Drug Discovery: A Scaffold for Kinase Inhibition
The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design. Its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site makes it an ideal starting point for developing potent and selective drugs.
Targeting the JAK-STAT Pathway
The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are cytoplasmic tyrosine kinases that are essential for signaling from cytokine receptors.[2] This signaling cascade, known as the JAK-STAT pathway, is pivotal in regulating immune responses, inflammation, and hematopoiesis.[2] Dysregulation of this pathway is implicated in numerous autoimmune diseases (e.g., rheumatoid arthritis, psoriasis) and cancers.[2]
Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this signaling. The 1H-pyrrolo[2,3-b]pyridine core is a validated pharmacophore for this purpose, with derivatives of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine being explored as potent JAK inhibitors.[3][8]
Caption: Figure 3: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.
Structure-Activity Relationship (SAR) Insights
-
The 6-Amino Group: This group often acts as a primary attachment point for side chains designed to occupy specific pockets within the kinase active site, thereby driving potency and selectivity. It can also serve as a crucial hydrogen bond donor, interacting with backbone carbonyls in the hinge region.
-
The 5-Fluoro Group: The introduction of fluorine can have several beneficial effects. Its electronegativity can modulate the pKa of nearby functional groups, potentially improving oral bioavailability. It can also form favorable non-covalent interactions (e.g., with backbone N-H groups or ordered water molecules) within the target's active site, thereby increasing binding affinity.[9]
-
The Pyrrole N-H: This group is a key hydrogen bond donor, typically interacting with a backbone carbonyl of a hinge residue, anchoring the inhibitor in the ATP-binding pocket.
This scaffold has also been successfully applied to the development of inhibitors for other kinase families, such as Fibroblast Growth Factor Receptors (FGFRs), where abnormal signaling is also a driver of cancer.[9][10]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is not widely published, data from the parent compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, and general principles of handling aromatic amines provide a basis for safe laboratory practice.
-
Hazard Classification: Analogous compounds are often classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause serious eye damage (Category 1).[11][12]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its 7-azaindole core provides a validated anchor for kinase binding, while its specific functionalization with fluoro and amino groups offers a sophisticated toolkit for optimizing potency, selectivity, and pharmacokinetic properties. As research into targeted therapies continues to expand, the demand for such well-conceived molecular scaffolds will undoubtedly grow, cementing the role of this compound in the development of next-generation therapeutics for cancer and autoimmune diseases.
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